molecular formula C17H14O5 B7772116 1,3-Dihydroxyacetone dibenzoate CAS No. 38982-27-3

1,3-Dihydroxyacetone dibenzoate

Cat. No.: B7772116
CAS No.: 38982-27-3
M. Wt: 298.29 g/mol
InChI Key: WIXUQXJBEXNLOC-UHFFFAOYSA-N
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Description

1,3-Dihydroxyacetone dibenzoate is an organic compound with the molecular formula C17H14O5 It is a derivative of 1,3-dihydroxyacetone, where the hydroxyl groups are esterified with benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydroxyacetone dibenzoate can be synthesized through the esterification of 1,3-dihydroxyacetone with benzoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of biocatalysts, such as lipases, can also be explored to achieve a more environmentally friendly synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxyacetone dibenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of 1,3-dihydroxyacetone.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

1,3-Dihydroxyacetone dibenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 1,3-dihydroxyacetone dibenzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release 1,3-dihydroxyacetone, which can then participate in metabolic pathways. The compound may also interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydroxyacetone: The parent compound, which lacks the ester groups.

    1,3-Dihydroxyacetone dimer: A dimeric form of 1,3-dihydroxyacetone.

    1,3-Dihydroxyacetone monobenzoate: A monoester derivative.

Uniqueness

1,3-Dihydroxyacetone dibenzoate is unique due to its dual ester groups, which provide distinct chemical properties and reactivity compared to its parent compound and other derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3-benzoyloxy-2-oxopropyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c18-15(11-21-16(19)13-7-3-1-4-8-13)12-22-17(20)14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXUQXJBEXNLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38982-27-3
Record name 1,3-DIHYDROXYACETONE DIBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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